molecular formula C26H21N3O3 B2535009 2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326879-62-2

2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No. B2535009
CAS RN: 1326879-62-2
M. Wt: 423.472
InChI Key: QYUQKNCIZRJKDH-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Metabolism and Inhibition Studies

One study focuses on the metabolism of HM-30181, a P-glycoprotein inhibitor, identifying its metabolic pathways in rats. This could suggest the use of similar compounds in studying drug metabolism and interactions, particularly in targeting drug resistance mechanisms in cancer therapy (Paek et al., 2006).

Thermo-physical Characterization

Research on 1,3,4-oxadiazole derivatives explores their thermo-physical properties in different solvents. Such studies are crucial for understanding solute-solvent interactions, which can inform solvent selection in pharmaceutical formulation and chemical synthesis (Godhani et al., 2013).

Cytotoxic Activity against Cancer Cells

Another study synthesized aminoisoquinoline-quinone derivatives to evaluate their cytotoxic activity against cancer cells. This highlights the potential of isoquinoline derivatives in developing novel anticancer agents, providing a methodological template for testing the cytotoxicity of new compounds (Valderrama et al., 2016).

Anticancer Properties and Tubulin Assembly Inhibition

IsoCombretaQuinolines, a new series of compounds, demonstrated potent cytotoxic activity against human cancer cell lines and inhibited tubulin assembly. This suggests the application of isoquinoline derivatives in investigating mechanisms of action against cancer, particularly in disrupting tubulin dynamics (Khelifi et al., 2017).

Electroluminescence and Organic Light Emitting Diodes (OLEDs)

A study on isoquinoline π-conjugated imidazole derivatives discusses their synthesis, characterization, and application in OLEDs. This research implies the potential of similar compounds in electronic and photonic applications, exploring their photophysical and electrochemical properties (Nagarajan et al., 2014).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-16-11-12-19(13-17(16)2)29-15-23(21-9-4-5-10-22(21)26(29)30)25-27-24(28-32-25)18-7-6-8-20(14-18)31-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQKNCIZRJKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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